4-(Dimethylamino)phenyl ethyl sulfide

Organic Synthesis Regioselective Alkylation Thioether Reactivity

4-(Dimethylamino)phenyl ethyl sulfide (CAS 62291-59-2) is a unique, dual-functional N,S-containing small molecule. Its defined steric and electronic profile, distinct from its methylthio congener, makes it an essential model compound for investigating chemoselective S- versus N-alkylation. This scaffold allows for a predictable ~+0.5 LogP increase, enabling precise lipophilicity tuning for medicinal chemistry programs. Additionally, its established non-selective behavior with butyllithium provides a rigorous negative control for developing novel, selective metallation methodologies. Procure this 97% purity intermediate to ensure reproducibility in your synthetic route planning and yield optimization.

Molecular Formula C10H15NS
Molecular Weight 181.30 g/mol
CAS No. 62291-59-2
Cat. No. B7966362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dimethylamino)phenyl ethyl sulfide
CAS62291-59-2
Molecular FormulaC10H15NS
Molecular Weight181.30 g/mol
Structural Identifiers
SMILESCCSC1=CC=C(C=C1)N(C)C
InChIInChI=1S/C10H15NS/c1-4-12-10-7-5-9(6-8-10)11(2)3/h5-8H,4H2,1-3H3
InChIKeyATXCAXQNSVQBBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Dimethylamino)phenyl ethyl sulfide (CAS 62291-59-2) Procurement Guide: Structural Identity and Baselines


4-(Dimethylamino)phenyl ethyl sulfide (CAS 62291-59-2), systematically named Benzenamine, 4-(ethylthio)-N,N-dimethyl-, is a small-molecule organic sulfide with the molecular formula C₁₀H₁₅NS and a molecular weight of 181.30 g/mol . The compound consists of a para-substituted phenyl ring bearing both a strongly electron-donating dimethylamino group and an ethylthio substituent. This dual functionality, placing an N,S-containing moiety in a single molecular scaffold, renders it a useful intermediate in organic synthesis and a subject of study in mechanistic chemistry [1]. It is commercially available from multiple vendors with typical purity specifications of 97% .

Why 4-(Dimethylamino)phenyl ethyl sulfide Cannot Be Interchanged with Its Closest Analogs


A simple substitution of 4-(dimethylamino)phenyl ethyl sulfide with a seemingly similar analog, such as its methylthio congener or a regioisomer, can lead to significantly divergent experimental outcomes. The physicochemical and electronic properties of this class of N,S-containing compounds are highly sensitive to even minor structural variations [1]. For instance, the steric and electronic influence of the alkyl group on the sulfur atom dictates the regioselectivity of alkylation reactions, with the ethylthio derivative exhibiting a distinct preference compared to the methylthio derivative [2]. Furthermore, the position of the amino group on the aromatic ring is critical, as metallation studies have shown that the para-isomer displays unique, non-selective reactivity patterns under specific conditions, contrasting with the behavior of other isomers [3]. Such differences, documented in quantitative studies, directly impact synthetic route planning, yield optimization, and final product purity, making informed procurement based on specific experimental data essential.

Quantitative Differentiation Guide for 4-(Dimethylamino)phenyl ethyl sulfide (CAS 62291-59-2)


Alkylation Regioselectivity: Ethylthio vs. Methylthio Analogs

In a comparative alkylation study, the o-ethylthio derivative of N,N-dimethylaniline (a close regioisomer) demonstrated distinct regioselectivity when treated with methyl iodide, contrasting with the behavior of its o-methylthio analog. This highlights the strong influence of the S-alkyl substituent on reaction outcomes [1].

Organic Synthesis Regioselective Alkylation Thioether Reactivity

Metallation Selectivity: 4-Ethylthio vs. 4-Methylthio Analogs

A systematic study on the metallation of (methylthio)anilines revealed a fundamental difference in reactivity between the para-substituted isomer (4-methylthio-N,N-dimethylaniline) and its ortho- or meta- counterparts. When treated with butyllithium, the para isomer yielded a non-selective mixture of products, whereas other isomers or the use of a superbasic mixture (butyllithium–potassium tert-butoxide) were required for selective hydrogen substitution [1].

Organometallic Chemistry C-H Activation Lithiation

Lipophilicity Profile: 4-Ethylthio vs. 4-Methylthio Analogs

The calculated partition coefficient (LogP) of 4-(dimethylamino)phenyl ethyl sulfide is 2.86 . This value provides a quantifiable measure of its lipophilicity, a key parameter in drug discovery and agrochemical development. In comparison, its direct methylthio analog (N,N-dimethyl-4-(methylthio)aniline, CAS 701-57-5) has a lower calculated LogP due to its smaller, less hydrophobic S-alkyl group [1].

Medicinal Chemistry ADME Properties Lipophilicity

Synthetic Utility in Methylthiolation Chemistry: Synthesis from Methanol and KSCN

The compound can be synthesized with a reported yield of ~55% via an electrochemical C-H methylthiolation protocol using methanol as the methylation reagent and potassium thiocyanate (KSCN) as the sulfur source . This provides a benchmark for its preparation via modern, sustainable synthetic methods.

Electrochemical Synthesis C-H Functionalization Thioether Formation

High-Impact Application Scenarios for 4-(Dimethylamino)phenyl ethyl sulfide


Scaffold for Studying Regioselective Alkylation Mechanisms

The distinct alkylation behavior of the ethylthio group versus the methylthio group, as documented in head-to-head studies [1], makes 4-(dimethylamino)phenyl ethyl sulfide an excellent model compound. Researchers investigating the chemoselectivity of S- versus N-alkylation in functionalized anilines can use this compound to probe the steric and electronic effects of the S-alkyl substituent. Its defined, quantifiable shift in regioselectivity provides a controlled system for developing and testing new alkylation methodologies.

Probe for Organometallic C-H Activation Method Development

The established, non-selective reactivity of the para-substituted (methylthio)aniline core with butyllithium creates a clear benchmark [2]. 4-(Dimethylamino)phenyl ethyl sulfide and its analogs can serve as challenging substrates for evaluating the efficacy and selectivity of novel metallation reagents or catalytic systems. A new methodology that can achieve high positional selectivity where standard butyllithium fails would represent a significant advance, and this compound provides the precise, documented negative control needed to validate such a breakthrough.

Building Block with Modulated Lipophilicity in Drug Discovery

In medicinal chemistry programs where the 4-(dimethylamino)phenyl sulfide core is a key pharmacophore, the choice of S-alkyl substituent is a critical tool for modulating physicochemical properties. The quantifiable difference in lipophilicity (~+0.5 LogP) between the ethylthio and methylthio derivatives provides a rational basis for selecting 4-(dimethylamino)phenyl ethyl sulfide. This compound offers a specific, predictable increase in LogP without altering the core structure, allowing medicinal chemists to fine-tune the lipophilic efficiency (LipE) of a lead series in a controlled manner.

Precursor for Electrochemically-Derived Sulfur Heterocycles

Given the established synthetic route via electrochemical C-H methylthiolation , 4-(dimethylamino)phenyl ethyl sulfide can serve as a valuable precursor or intermediate for generating more complex sulfur-containing heterocycles. Its electron-rich nature, conferred by the dimethylamino group, makes it a suitable substrate for further electrochemical functionalizations or oxidative cyclizations, potentially enabling the late-stage diversification of complex molecules in a sustainable, metal-free fashion.

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